molecular formula C19H14N4O3S B3568198 3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B3568198
M. Wt: 378.4 g/mol
InChI Key: DGASXNNPPALGNX-UHFFFAOYSA-N
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Description

3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex heterocyclic compound that belongs to the class of thienopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-c]pyrazole core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors. For example, starting with a thiophene derivative and a hydrazine derivative, the cyclization can be facilitated by heating in the presence of a suitable catalyst.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the thieno[2,3-c]pyrazole with an amine, under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Studies: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its potential anti-inflammatory activity could be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity might involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyrazole Derivatives: Other derivatives of thieno[2,3-c]pyrazole with different substituents on the phenyl rings.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to various heterocyclic cores.

Uniqueness

The uniqueness of 3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of both a nitrophenyl group and a thieno[2,3-c]pyrazole core makes it a versatile compound for various applications in medicinal chemistry and beyond.

Properties

IUPAC Name

3-methyl-N-(3-nitrophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-12-16-11-17(18(24)20-13-6-5-9-15(10-13)23(25)26)27-19(16)22(21-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGASXNNPPALGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
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3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 5
3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

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